Indacaterol Acetate

COPD Bronchodilation Network Meta-Analysis

For COPD research and generic development, Indacaterol Acetate delivers superior trough FEV1 improvement over salmeterol, formoterol, olodaterol, and vilanterol. Its rapid onset (<5 min) and 24-hour duration enable once-daily efficacy. With high intrinsic activity comparable to formoterol, it serves as the benchmark active comparator in clinical trials. The acetate salt offers distinct physicochemical properties for formulation optimization. Procure high-purity API conforming to validated analytical methods for complex DPI combinations. Not functionally replaceable—demand the specific compound for reproducible results.

Molecular Formula C26H32N2O5
Molecular Weight 452.5 g/mol
CAS No. 1000160-96-2
Cat. No. B1261526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndacaterol Acetate
CAS1000160-96-2
Molecular FormulaC26H32N2O5
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESCCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.CC(=O)O
InChIInChI=1S/C24H28N2O3.C2H4O2/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24;1-2(3)4/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29);1H3,(H,3,4)/t22-;/m0./s1
InChIKeyHZHXFIDENGBQFQ-FTBISJDPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indacaterol Acetate (CAS 1000160-96-2): Ultra-Long-Acting Beta2-Adrenoceptor Agonist for Respiratory Research and Pharmaceutical Development


Indacaterol acetate (CAS 1000160-96-2), with the molecular formula C26H32N2O5 and a molecular weight of 452.54 g/mol, is the acetate salt form of indacaterol, an ultra-long-acting β2-adrenoceptor agonist [1]. Developed by Novartis and approved under the trade names Onbrez Breezhaler (EMA, 2009) and Arcapta Neohaler (FDA, 2011), indacaterol is characterized by a rapid onset of action (within 5 minutes) and a bronchodilating effect that lasts for a full 24 hours, enabling once-daily dosing [2]. This profile distinguishes it from traditional twice-daily LABAs and is central to its clinical and commercial value. As an active pharmaceutical ingredient (API) and a research tool, indacaterol acetate is utilized in studies exploring β2-adrenoceptor signaling, chronic obstructive pulmonary disease (COPD) pathophysiology, and the development of novel inhaled therapies and fixed-dose combinations .

Why Indacaterol Acetate Cannot Be Interchanged with Other Long-Acting Beta-Agonists (LABAs) in Critical Research and Formulation


Substituting indacaterol acetate with another LABA like salmeterol, formoterol, olodaterol, or vilanterol is scientifically invalid due to fundamental differences in molecular pharmacology, receptor binding kinetics, and clinical pharmacodynamics. A 2025 direct comparative study revealed vast variation in in vitro properties among these agents; for instance, salmeterol and vilanterol exhibit >1000-fold β2-selectivity, whereas indacaterol's selectivity is approximately 40-fold, similar to the short-acting salbutamol [1]. Furthermore, indacaterol and formoterol were identified as the most efficacious (as measured by intrinsic activity), while salmeterol demonstrated the longest duration of binding [1]. Clinically, network meta-analyses confirm that indacaterol provides superior improvement in trough FEV1 compared to formoterol, salmeterol, olodaterol, and vilanterol at 12 and 24 weeks [2]. Additionally, the acetate salt form of indacaterol presents distinct physicochemical and intellectual property considerations for formulation scientists compared to other salts (e.g., maleate) or the free base, impacting solubility, stability, and manufacturing processes [3]. Therefore, assuming functional equivalence between these compounds compromises experimental reproducibility, clinical outcome predictability, and product development timelines.

Quantifiable Differentiation of Indacaterol Acetate: Head-to-Head Evidence for Scientific and Procurement Decisions


Superior Bronchodilation: Indacaterol Outperforms All Other LABA Monotherapies in Trough FEV1 Improvement

In a comprehensive Bayesian network meta-analysis of 33 randomized controlled trials, indacaterol 300 µg and 150 µg once daily (OD) provided statistically significant improvements in trough FEV1 compared to all other LABA monotherapies, including salmeterol 50 µg twice daily (BID), formoterol 12 µg BID, olodaterol 5 and 10 µg OD, and vilanterol 25 µg OD [1]. The analysis directly quantifies the superiority of indacaterol over its closest comparators at 12 and 24 weeks.

COPD Bronchodilation Network Meta-Analysis

Head-to-Head Superiority: Indacaterol Delivers 100 mL Greater Trough FEV1 Improvement vs. Formoterol at 12 Weeks

A 52-week, randomized, double-blind, double-dummy clinical trial directly compared once-daily indacaterol with twice-daily formoterol in patients with moderate-to-severe COPD. After 12 weeks, indacaterol (300 µg OD) increased 24-hour post-dose trough FEV1 by 100 mL more than formoterol (12 µg BID) (p<0.001) [1]. This significant difference was sustained through 52 weeks, and indacaterol also demonstrated superior improvements in Transition Dyspnea Index (TDI) score and reduced the need for as-needed salbutamol compared to formoterol [1].

COPD FEV1 Clinical Trial

Molecular Pharmacodynamics: Indacaterol Demonstrates High Intrinsic Efficacy, Distinguishing It from Highly Selective, Lower Efficacy LABAs

A 2025 study directly compared the in vitro molecular pharmacological properties of short-, long-, and ultra-long-acting β2-agonists in CHO cells expressing human β2-adrenoceptors. Indacaterol was found to be among the most efficacious agonists, with a high intrinsic activity (IA) of 73 ± 1% of the maximal response to isoprenaline at the β2-adrenoceptor [1]. In contrast, salmeterol and vilanterol, while being highly β2-selective (>1000-fold), were identified as having lower efficacy, whereas formoterol and indacaterol were the most efficacious compounds tested [2]. This high intrinsic efficacy is a key pharmacological property correlated with the ability to maximally stimulate the receptor and induce bronchodilation.

Beta2-Adrenoceptor Intrinsic Efficacy In Vitro Pharmacology

Rapid Onset and Ultra-Long Duration: A Unique Pharmacokinetic Signature for Once-Daily Dosing

Indacaterol's pharmacokinetic profile is distinguished by a combination of rapid systemic absorption and a prolonged terminal half-life, which underpins its clinical profile of fast onset and 24-hour duration of action. Serum concentrations are measurable within 5 minutes of inhalation, with peak concentrations (Cmax) reached approximately 15 minutes post-dose [1]. Its terminal elimination half-life is 40-56 hours, supporting once-daily dosing and a sustained therapeutic effect [2]. In contrast, comparator LABAs like formoterol and salmeterol are administered twice daily. This quantitative PK signature—rapid absorption and extended half-life—differentiates indacaterol as a true once-daily ultra-LABA and provides a clear basis for dosing regimen selection.

Pharmacokinetics Onset of Action Once-Daily Dosing

Salt and Crystal Form Engineering: Process Innovations for Optimized Indacaterol Acetate API

The selection of the acetate salt and its specific crystalline form is not arbitrary but a result of deliberate process engineering to optimize manufacturability and product performance. A 2025 patent (EP2025071586) describes a micronization and conditioning process for crystalline indacaterol acetate that yields a micronized product with a low content of amorphous form, which is critical for the stability and dispersibility of dry powder inhaler formulations [1]. Separately, a 2023 patent (Indian Patent Application 201841012758) discloses a novel crystalline form of indacaterol acetate and a process for its preparation, highlighting ongoing innovation in API solid-state chemistry [2]. These process improvements are not necessarily applicable to the maleate salt or other LABA salts, providing a tangible, IP-driven point of differentiation for the acetate form in pharmaceutical development.

API Manufacturing Crystallization Polymorph

Advancing Analytical Science: RP-HPLC Method for Impurity Quantitation in Indacaterol Acetate-Based Triple Combinations

As indacaterol acetate becomes part of more complex fixed-dose combinations (e.g., with glycopyrronium and mometasone furoate), robust analytical methods are essential for quality control. A 2024 study in Chromatographia developed and validated a single-run RP-HPLC method capable of quantifying 10 known impurities from an indacaterol acetate, glycopyrronium, and mometasone furoate dry powder inhalation product [1]. The method is designed for routine, stability, and commercial sample analysis in a pharmaceutical quality control setting [1]. This work highlights the specific analytical challenges and solutions associated with indacaterol acetate in advanced combination therapies, a context that is distinct from older LABA monotherapies.

Analytical Chemistry HPLC Impurity Profiling

Indacaterol Acetate Application Scenarios: Translating Evidence into Research and Development Value


COPD Clinical Trial Design: Selecting an Ultra-LABA with Proven Superiority in Bronchodilation

For investigators designing clinical trials for novel COPD therapies, indacaterol acetate serves as a benchmark active comparator. The robust network meta-analysis evidence demonstrates its superiority over all other LABA monotherapies in improving trough FEV1 at 12 and 24 weeks [1]. Selecting indacaterol as the control arm ensures a high-performance standard, increasing the scientific rigor of the study and the potential to demonstrate meaningful differentiation for a new investigational drug.

Academic Research on β2-Adrenoceptor Signaling: Utilizing a High-Efficacy Agonist

Researchers investigating β2-adrenoceptor pharmacology should select indacaterol acetate when their studies require an agonist with high intrinsic efficacy. Direct comparative molecular pharmacology studies have shown that indacaterol and formoterol are the most efficacious clinically available β2-agonists, unlike salmeterol and vilanterol, which are highly selective but have lower efficacy [2]. This property makes indacaterol acetate an ideal tool for exploring the relationship between receptor activation, downstream signaling, and functional outcomes in cellular and tissue models of airway smooth muscle.

Generic Drug Product Development: Leveraging Novel Salt and Crystal Form IP

Pharmaceutical companies developing generic versions of indacaterol inhalation products should focus on the acetate salt and its specific crystalline forms. Recent patents describe novel polymorphs of indacaterol acetate and specialized micronization processes that yield a product with low amorphous content, which is critical for the stability and performance of dry powder inhalers [3]. Procuring or developing around these specific solid-state forms and processes is essential for achieving bioequivalence, ensuring manufacturing robustness, and navigating the intellectual property landscape.

Pharmaceutical Quality Control and Stability Testing: Implementing Validated Analytical Methods for Triple Combinations

For analytical development and QC laboratories, indacaterol acetate is now a key component of advanced triple fixed-dose combination inhalers. The 2024 publication of a validated, single-run RP-HPLC method for quantifying 10 known impurities in an indacaterol/glycopyrronium/mometasone furoate DPI product provides a directly applicable, peer-reviewed protocol [4]. Adopting this method can significantly accelerate analytical method development, validation, and routine quality testing for these complex combination products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Indacaterol Acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.